molecular formula C19H19N3O4 B12175129 3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

Cat. No.: B12175129
M. Wt: 353.4 g/mol
InChI Key: OQFYQPGZKWFDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a quinazolinone moiety, which is known for its diverse biological activities. The compound’s structure includes two methoxy groups attached to the benzene ring and a quinazolinone ring system, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(4-oxoquinazolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C19H19N3O4/c1-25-16-8-7-13(11-17(16)26-2)18(23)20-9-10-22-12-21-15-6-4-3-5-14(15)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)

InChI Key

OQFYQPGZKWFDIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.